![molecular formula C18H24N2O4 B13080033 tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate CAS No. 1260897-99-1](/img/structure/B13080033.png)
tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate is a complex organic compound with the molecular formula C18H23NO4. It is known for its unique spiro structure, which includes a chroman and piperidine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spiro linkage.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the spiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate
Uniqueness
tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate is unique due to its specific spiro linkage and the presence of both chroman and piperidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1260897-99-1 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-(4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-4-5-15-13(10-12)14(21)11-18(23-15)6-8-19-9-7-18/h4-5,10,19H,6-9,11H2,1-3H3,(H,20,22) |
InChI Key |
VJNRDLWMAOFRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


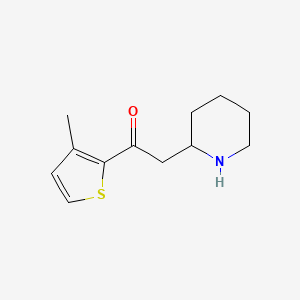



![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
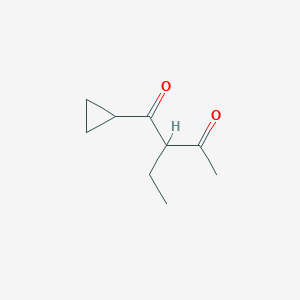



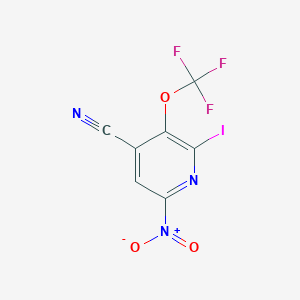
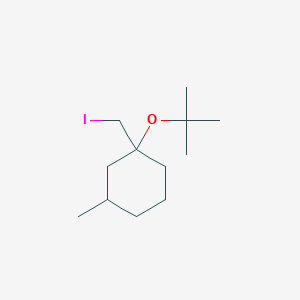
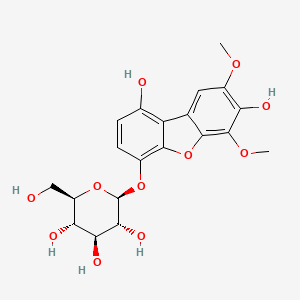
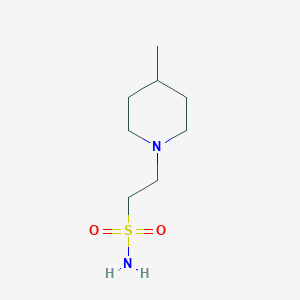
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
